3-(2-Bromophenoxy)tetrahydrofuran
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Overview
Description
3-(2-Bromophenoxy)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of tetrahydrofuran, a cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)tetrahydrofuran typically involves the reaction of 2-bromophenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-bromophenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxy-tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenoxy-tetrahydrofuran derivatives.
Scientific Research Applications
3-(2-Bromophenoxy)tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating covalent bond formation between molecules. Additionally, it may form hydrogen and ionic bonds, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: Another brominated phenoxy compound with different structural properties.
3-(4-Bromophenoxy)tetrahydrofuran: A positional isomer with similar chemical properties but different reactivity.
Isoindoline Derivatives: Compounds with similar brominated phenoxy groups but different core structures.
Properties
IUPAC Name |
3-(2-bromophenoxy)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJDUSPJNECLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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